1-isopropyl-1H-benzo[d][1,2,3]triazole
Overview
Description
1-Isopropyl-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C9H11N3 . It is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole’s five-membered ring contains three consecutive nitrogen atoms, and it may be viewed as fused rings of the aromatic compounds benzene and triazole .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzotriazole core with an isopropyl group attached . The benzotriazole core is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and triazole .Scientific Research Applications
Triazole Synthesis and Biological Activity
1-Isopropyl-1H-benzo[d][1,2,3]triazole is related to the broader class of triazoles. Triazoles are significant for their wide range of biological activities. The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, for instance, highlights the importance of triazole scaffolds in biological applications. These structures have been found useful in designing receptor ligands to enhance pharmacokinetic properties (Moulin et al., 2010).
Optical and Photophysical Properties
1-Isopropyl-1H-benzo[d][1,2,3]triazoles can be utilized in optoelectronic applications. The study on T-shaped 2H-benzo[d][1,2,3]triazole derivatives revealed their potential in the formation of organized aggregates with waveguide properties. This indicates their use in optical waveguides and other photophysical applications (Torres et al., 2016).
Synthesis for Nucleoside-like Compounds
The synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents has been explored for creating nucleoside-like compounds. This synthesis method demonstrates the versatility of the benzo[d][1,2,3]triazole scaffold in producing a variety of biologically relevant compounds (Lakshman et al., 2014).
Ligand Synthesis for Metal Complexes
The synthesis of ligands like 1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole and their reactions with palladium and platinum precursors have been studied. This research illustrates the application of triazole derivatives as ligands in the formation of metal complexes, which can have a range of applications in catalysis and material science (Schweinfurth et al., 2009).
Supramolecular Interactions
1,2,3-Triazoles, including derivatives like this compound, are involved in various supramolecular interactions. Their nitrogen-rich structure allows for complexation of anions and coordination in supramolecular chemistry. This makes them valuable in anion recognition, catalysis, and photochemistry, going beyond their use in click chemistry (Schulze & Schubert, 2014).
Antimicrobial Activity
Several 1,2,3-triazole derivatives, including those similar to this compound, have been synthesized and evaluated for their antimicrobial activity. This research indicates the potential use of such compounds in developing new antimicrobial agents (Ali et al., 2014).
Water Treatment
Research on the removal of 1H-benzo-1,2,3-triazole and its derivatives, including this compound, from wastewater, is crucial. These compounds are identified as polar pollutants in the water cycle, indicating their importance in environmental chemistry and water treatment processes (Reemtsma et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-propan-2-ylbenzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(2)12-9-6-4-3-5-8(9)10-11-12/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIPDJNZPQCQNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879489 | |
Record name | 1-I-PROPYLBENZOTRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69218-29-7 | |
Record name | 1-I-PROPYLBENZOTRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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